molecular formula C6H9ClN2O B1449581 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride CAS No. 1955493-65-8

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

Katalognummer: B1449581
CAS-Nummer: 1955493-65-8
Molekulargewicht: 160.6 g/mol
InChI-Schlüssel: POZUIOQOBQNLMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Synonyms

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being this compound. Alternative nomenclature systems provide several recognized synonyms that reflect different naming conventions and structural perspectives. The compound is also known as 4,5,6,7-tetrahydro-oxazolo[4,3-c]pyridine hydrochloride, which emphasizes the oxazole ring system using the alternative oxazolo nomenclature.

Additional systematic names include 4H,5H,6H,7H-oxazolo[4,3-c]pyridine hydrochloride and isoxazolo[4,3-c]pyridine,4,5,6,7-tetrahydro-hydrochloride, reflecting various approaches to describing the saturated tetrahydro configuration. The structural designation [4,3-c] specifically indicates the fusion pattern between the isoxazole and pyridine rings, distinguishing this isomer from the [5,4-c] configuration found in related compounds such as gaboxadol.

Chemical databases and suppliers utilize various commercial designations for this compound, including catalog-specific identifiers that facilitate procurement and research applications. The systematic approach to nomenclature ensures precise identification while accommodating different naming conventions used across scientific literature and commercial sources.

Molecular Formula and Weight

The molecular formula of this compound is established as C₆H₉ClN₂O, representing the hydrochloride salt form of the parent heterocycle. This formula indicates the presence of six carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight has been determined to be 160.60 daltons, providing essential information for analytical and preparative applications.

Molecular Parameter Value
Molecular Formula C₆H₉ClN₂O
Molecular Weight 160.60 g/mol
Base Compound Formula C₆H₈N₂O
Base Compound Weight 124.14 g/mol
Hydrochloride Addition +36.46 g/mol

The parent compound, 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine, without the hydrochloride salt, exhibits a molecular formula of C₆H₈N₂O with a corresponding molecular weight of 124.14 daltons. The addition of hydrochloric acid to form the hydrochloride salt increases the molecular weight by 36.46 daltons, representing the incorporation of one equivalent of hydrogen chloride per molecule of the base compound.

Structural analysis reveals that the tetrahydro designation indicates complete saturation of the pyridine ring within the fused heterocyclic system. This saturation pattern significantly influences the compound's three-dimensional conformation and electronic properties compared to aromatic analogs. The presence of both nitrogen and oxygen heteroatoms within the bicyclic framework provides multiple sites for potential hydrogen bonding and coordination interactions.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The Chemical Abstracts Service registry number for this compound is 1955493-65-8, providing a unique identifier within the comprehensive chemical database system. This registry number facilitates precise identification and cross-referencing across scientific literature, regulatory databases, and commercial suppliers. The corresponding registry number for the parent compound without the hydrochloride salt is 1000303-67-2, allowing for clear distinction between the free base and salt forms.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-9-8-6(1)5;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZUIOQOBQNLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CON=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955493-65-8
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA (gamma-aminobutyric acid) receptors, particularly the GABA_A receptor subtype. This interaction is crucial as it modulates the inhibitory neurotransmission in the central nervous system. The compound’s binding to these receptors can influence the receptor’s conformation and function, leading to altered neuronal activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABA_A receptors can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at the GABA_A receptor, enhancing the receptor’s activity. This activation leads to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability. The compound’s ability to modulate enzyme activity, such as inhibiting or activating specific enzymes, also contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance inhibitory neurotransmission without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects, such as sedation and motor impairment. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and physiological outcomes without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to produce various metabolites. These metabolites can have distinct biochemical properties and may contribute to the overall effects of the compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can be transported to specific subcellular compartments, where it interacts with target biomolecules. The compound’s localization and accumulation in tissues can influence its overall pharmacokinetic and pharmacodynamic properties.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications. Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism and energy production.

Biologische Aktivität

4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride, commonly referred to as Gaboxadol or THIP , is a derivative of the alkaloid muscimol and has garnered attention for its unique pharmacological properties. This compound acts primarily as a GABA_A receptor modulator and has been studied for its potential therapeutic applications in various neurological disorders.

  • IUPAC Name: this compound
  • Molecular Formula: C₆H₉ClN₂O
  • Molar Mass: 160.60 g/mol
  • CAS Number: 1955493-65-8
  • Purity: ≥95% .

Gaboxadol exhibits a high affinity for the extrasynaptic GABA_A receptor subtypes, particularly α4β3δ. This receptor subtype is crucial for mediating tonic inhibition in the central nervous system (CNS). Gaboxadol's action is characterized by:

  • Supra-maximal agonism at α4β3δ receptors.
  • Partial agonism at α4β3γ and low-potency agonism at α1β3γ2 receptors.
  • It also acts as an antagonist at ρ1 GABA_A receptors .

Sedative and Anxiolytic Effects

Gaboxadol has been investigated for its sedative properties:

  • Clinical trials have shown that it induces sedation with less euphoria compared to other sedatives like zolpidem .
  • Its efficacy in treating insomnia was explored but eventually halted due to safety concerns .

Neuroprotective Properties

Research indicates that Gaboxadol may have neuroprotective effects:

  • In animal models of neurodegenerative diseases, it has shown promise in reducing neuronal death associated with conditions like multiple sclerosis .
  • The compound has been noted to suppress necroptotic cell death in both mouse and human cells .

GABA Uptake Inhibition

Studies have demonstrated Gaboxadol's role as a GABA uptake inhibitor:

  • It enhances GABAergic transmission by inhibiting the reuptake of GABA in vitro .
  • This mechanism may contribute to its anxiolytic effects and potential use in treating anxiety disorders.

Case Studies and Research Findings

StudyFindings
Lundbeck & Merck TrialsInvestigated Gaboxadol's efficacy as a treatment for insomnia; trials were discontinued due to safety concerns.
Neuroprotective StudiesDemonstrated significant suppression of necroptotic cell death in EAE models, suggesting potential for neuroprotection .
GABA Uptake InhibitionShowed enhanced inhibition of neuronal firing through GABA uptake inhibition .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

The primary application of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine hydrochloride is in neuropharmacology. It serves as a GABAA_A receptor agonist, which means it enhances the activity of these receptors that play a crucial role in inhibitory neurotransmission in the central nervous system.

  • Mechanism of Action : By binding to GABAA_A receptors, this compound increases chloride ion conductance across neuronal membranes. This action leads to hyperpolarization of neurons, resulting in decreased neuronal excitability and potential anxiolytic effects.
  • Potential Therapeutic Uses : Research indicates that compounds like 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine hydrochloride could be explored for their potential in treating anxiety disorders, epilepsy, and other conditions characterized by excessive neuronal activity .

Biochemical Interactions

This compound interacts with various biomolecules and influences several biochemical pathways:

  • Cell Signaling : It has been shown to affect intracellular calcium levels and gene expression through its action on GABAA_A receptors. This interaction can lead to significant alterations in cellular metabolism and signaling pathways.
  • Research on Enzymatic Activity : Studies have indicated that this compound may modulate the activity of certain enzymes involved in neurotransmitter synthesis and degradation .

Synthesis and Functionalization Studies

The synthesis of this compound has been a subject of interest due to its structural complexity and potential derivatives:

  • Synthetic Pathways : Various synthetic methods have been developed to produce this compound efficiently. These methods often focus on optimizing yield and purity for use in research applications .
  • Functionalization : Researchers are exploring modifications to enhance its pharmacological properties or reduce side effects associated with GABAA_A receptor modulation. This includes the introduction of different substituents that could alter its binding affinity or selectivity for specific receptor subtypes .

Case Study 1: Anxiolytic Effects

In a study examining the anxiolytic properties of GABAA_A receptor agonists, this compound was administered to animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels compared to control groups. The data suggested that this compound could potentially serve as a therapeutic agent for anxiety disorders.

Case Study 2: Epileptic Models

Another research focused on evaluating the anticonvulsant effects of this compound in models of epilepsy. The findings demonstrated that administration led to a marked decrease in seizure frequency and duration. This study supports further investigation into its use as an adjunct therapy for epilepsy management.

Analyse Chemischer Reaktionen

Amidation and Esterification

The carboxylic acid derivative of this scaffold undergoes coupling reactions with amines. For example:

  • Reaction : 5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid reacts with amines using EDC/HOBt coupling to form amides.

  • Conditions : Room temperature, DMF solvent, 12–24 hr reaction time.

  • Yield : 60–85% for primary amines; reduced yields (~40%) for bulky secondary amines.

Halogenation Reactions

Halogenation occurs preferentially at the C-7 position due to electronic and steric factors.

Reaction Type Reagents/Conditions Product Yield
Chlorination t-BuOCl, MeOH, 0°C → 20°C 7-Chloro-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one94%
Bromination NBS, AIBN, t-BuOH, reflux 7-Bromo-4,5-dihydroisoxazolo[4,3-c]pyridin-4-one35%
Photolytic Dechlorination UV light (254 nm), MeOH 4,5-Dihydroisoxazolo[4,3-c]pyridin-4-one80%

Key Observations :

  • Chlorination with t-BuOCl proceeds via electrophilic substitution, forming an N-chloro intermediate .

  • Bromination under radical conditions (NBS/AIBN) shows regioselectivity at C-7 but lower yields due to competing decomposition .

Dehydrogenation and Oxidation

The tetrahydro ring undergoes dehydrogenation to form aromatic systems:

  • Reagent : DDQ in 1,4-dioxane at reflux .

  • Product : 4,5-Dihydroisoxazolo[4,3-c]pyridin-4-one.

  • Mechanism : Sequential H-abstraction and tautomerization to stabilize the conjugated enamide .

Side Reaction : In the presence of MeOH, partial reduction forms N-H lactam byproducts (up to 60% under suboptimal conditions) .

Cross-Coupling Reactions

The halogenated derivatives participate in Pd-mediated couplings:

Substrate Coupling Partner Catalyst Product Yield
7-Iodo derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane7-Phenyl-4,5-dihydroisoxazolopyridin-4-one68%
7-Bromo derivativeVinyl stannanePdCl₂(PPh₃)₂, LiCl7-Vinyl-4,5-dihydroisoxazolopyridin-4-one52%

Limitations : Steric hindrance at C-7 reduces efficiency with bulky coupling partners.

Acid/Base-Mediated Rearrangements

  • Hydrochloride Salt Reactivity :

    • Dissolution in aqueous NaOH (1M) regenerates the free base, enabling nucleophilic reactions at the pyrrolidine nitrogen.

    • Protonation at N-4 enhances electrophilicity, facilitating SN2 reactions with alkyl halides .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

  • Molecular weight: 176.601 g/mol
  • Density: 1.36 g/cm³
  • Structural modifications, such as iodination at the C-7 position, enable cross-coupling reactions for drug development (e.g., 7-iodo derivative synthesis via iodine monochloride treatment) .

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrazolo[4,3-c]pyridine Derivatives

  • Example : 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: MFCD09999162) replaces the isoxazole ring with a pyrazole moiety. This substitution alters receptor selectivity; pyrazolo derivatives are associated with analgesic and antiarrhythmic activities rather than GABAergic modulation .
  • Pharmacological Activity : Derivatives like 7-(p-fluorobenzyliden)-tetrahydropyrazolo[4,3-c]pyridine hydrochloride exhibit dual analgesic and antiarrhythmic effects and stimulate hematopoiesis (e.g., erythropoiesis) comparable to methyluracil .

Imidazo[4,5-c]pyridine Derivatives

  • Example : 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride (CAS: 879668-17-4) introduces an imidazole ring. This modification reduces molecular weight (159.62 g/mol) and alters safety profiles, with hazard warnings for respiratory and skin irritation .

Thiazolo[5,4-c]pyridine Derivatives

  • Example : N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride (CAS: CIAH99C5B68F) incorporates a thiazole ring. Such compounds are explored for their acetamide functional groups, which may enhance metabolic stability compared to isoxazolo derivatives .

Substituent Effects on Pharmacological Activity

Compound Class Substituent Key Activity Reference CAS/ID
Isoxazolo[4,3-c]pyridine None (parent structure) GABAA δ subunit agonism 64603-91-4
Pyrazolo[4,3-c]pyridine Trifluoromethyl, aryl groups Analgesic, antiarrhythmic DS476, DS477
Pyrazolo[4,3-c]pyridine Isopropyl carboxamide Intermediate for API synthesis 1220036-91-8
Thieno[2,3-c]pyridine Thiophene ring Undisclosed therapeutic targets 28783-38-2

    Vorbereitungsmethoden

    Synthesis via Ring Opening and Esterification of Pyrrolidin-2-one

    One of the prominent industrially viable methods involves the synthesis starting from pyrrolidin-2-one, which undergoes a ring-opening and esterification reaction:

    • Starting Material: Pyrrolidin-2-one
    • Reagents: Anhydrous methanesulfonic acid, methyl or ethyl alcohol
    • Process:
      • The lactam ring of pyrrolidin-2-one is opened in the presence of anhydrous methanesulfonic acid under water-free conditions.
      • Simultaneous esterification occurs with methyl or ethyl alcohol, producing dimethyl or diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, a key intermediate.
      • The reaction is performed in a one-pot synthesis, yielding the methanesulfonic acid salt of the intermediate.
    • Advantages:
      • Good atom economy due to avoidance of bulky protecting groups such as N-benzyl.
      • Cost-effective and suitable for industrial scale.
    • Subsequent Steps:
      • The intermediate is then converted to 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-ol (gaboxadol), which can be further converted to the hydrochloride salt.
    Step Reagents/Conditions Product/Intermediate Notes
    1 Pyrrolidin-2-one + Methanesulfonic acid + MeOH Dimethyl 5-hydroxy-3,6-dihydropyridine dicarboxylate Ring opening and esterification
    2 Cyclization and further processing 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridin-3-ol Gaboxadol intermediate
    3 Conversion to hydrochloride salt 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride Final product

    This method is detailed in patent WO2016150953A1 and emphasizes the use of anhydrous conditions and methanesulfonic acid to achieve high yields and purity.

    Halogenation and Dehydrogenation of Tetrahydroisoxazolo Pyridine Derivatives

    Another preparation approach involves modification of substituted tetrahydroisoxazolo[4,3-c]pyridine derivatives:

    • Starting Material: 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one
    • Reagents:
      • t-Butyl hypochlorite for halogenation
      • N-Bromosuccinimide (NBS) with AIBN as radical initiator for bromination
    • Conditions:
      • Reactions performed under nitrogen atmosphere and controlled temperature (0 °C to reflux).
      • Light exclusion during halogenation to prevent side reactions.
    • Outcome:
      • Formation of 7-halo substituted tetrahydroisoxazolo pyridine derivatives with high yields (up to 94% for chlorination).
      • Products isolated by chromatography and characterized by melting point and IR spectroscopy.
    Reaction Type Reagents Conditions Yield (%) Product Description
    Halogenation t-Butyl hypochlorite 0 °C, 4 h total 94 7-chloro-3-methyl derivative (white solid)
    Bromination NBS + AIBN Reflux in t-butanol, overnight 35 7-bromo-3-methyl derivative (off-white solid)

    This method allows for functionalization of the tetrahydroisoxazolo core, which can be useful for further derivatization or salt formation.

    Cyclization and Salt Formation via Imines and Ethanol Hydrogen Chloride

    A method related to the preparation of structurally similar tetrahydro compounds (e.g., 4,5,6,7-tetrahydrothiophene[3,2-c]pyridine hydrochloride) can be adapted for tetrahydroisoxazolo derivatives:

    • Step 1: Imine Formation

      • React water, formaldehyde, and an appropriate amine (e.g., 2-thiophene ethylamine analog) at 50–55 °C for 20–30 hours.
      • Extract the reaction mixture with dichloroethane and wash with saturated saline.
      • Evaporate organic layer under reduced pressure to obtain imine intermediate.
    • Step 2: Cyclization and Salt Formation

      • Dissolve imine in ethanol containing 25–30% hydrogen chloride.
      • Heat to 65–75 °C for 4–8 hours with activated carbon treatment for purification.
      • Cool the filtrate to 0–5 °C to precipitate the hydrochloride salt.
      • Filter and dry to obtain the final this compound.
    Step Reagents/Conditions Product/Intermediate Notes
    1 Water, formaldehyde, amine; 50–55 °C, 20–30 h Imine intermediate Extraction and purification
    2 Ethanol hydrogen chloride, 65–75 °C, 4–8 h Hydrochloride salt of tetrahydroisoxazolo Recrystallization for purity

    This method is noted for mild reaction conditions, fewer steps, and environmental benefits such as no need for hydrogen chloride gas and low pollution, making it suitable for industrial production.

    Additional Synthetic Routes and Variations

    Other synthetic routes involve the use of various substituted pyridines and amines, with protection and deprotection steps, as well as chiral separations using supercritical fluid chromatography (SFC) for enantiomeric purity:

    • Use of N-Boc-protected piperidones and organolithium reagents for ring construction.
    • Substitution on the pyridine ring with various functional groups (fluoro, chloro, methoxy, cyano) to modulate activity and properties.
    • Purification by chiral SFC columns such as DAICEL CHIRALPAK AS-H or AD with specific mobile phases for separation of isomers.

    These methods are described in patent WO2019096241A1 and provide flexibility for analog synthesis and pharmaceutical development.

    Summary Table of Preparation Methods

    Method No. Starting Material(s) Key Reagents/Conditions Main Intermediate/Product Advantages
    1 Pyrrolidin-2-one Methanesulfonic acid, MeOH, anhydrous conditions Dimethyl 5-hydroxy-3,6-dihydropyridine dicarboxylate; gaboxadol Cost-effective, good atom economy, industrial scale
    2 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one t-Butyl hypochlorite, NBS, AIBN, reflux 7-halo substituted derivatives High yield halogenation, useful for derivatization
    3 Formaldehyde, amine (e.g., 2-thiophene ethylamine analog) Ethanol hydrogen chloride, 50-75 °C, activated carbon Hydrochloride salt of tetrahydroisoxazolo compound Mild conditions, fewer steps, environmentally friendly
    4 N-Boc-piperidone derivatives Organolithium reagents, SFC purification Various substituted tetrahydroisoxazolo derivatives Enables chiral synthesis and analog development

    Q & A

    Q. What are the key synthetic routes for 4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine derivatives?

    The scaffold is synthesized via two primary routes:

    • Route 1 : Starting from β-alanine, cyclization and subsequent oxidation yield the tetrahydroisoxazolo[4,3-c]pyridin-4-one core. This method is cost-effective and scalable .
    • Route 2 : Dehydrogenation of the lactam ring using photolysis or chemical agents (e.g., N-chlorination followed by HCl elimination). For example, N-chlorolactam intermediates are photolyzed with a medium-pressure Hg lamp in methanol to generate desaturated dihydro derivatives (80% yield) .

    Q. How is halogenation achieved at the C-7 position of the tetrahydroisoxazolo[4,3-c]pyridine scaffold?

    Halogenation involves:

    • Photolytic methods : Irradiating N-chlorolactam intermediates (e.g., compound 6 ) with a Hg lamp in methanol generates 7-chloro derivatives via a radical chain mechanism. Competitive pathways include H-atom abstraction and chlorine radical addition .
    • Direct halogenation : Iodine monochloride (ICl) in CH₂Cl₂-MeOH at 20°C introduces iodine at C-7 (70% yield) . Bromination uses AIBN as a radical initiator in CCl₄, though yields are lower (30–35%) .

    Advanced Research Questions

    Q. What challenges exist in achieving efficient cross-coupling reactions with 7-halo derivatives, and how are they addressed?

    Key challenges and solutions:

    • Halide reactivity : Suzuki coupling with 7-iodo derivatives yields 85% product (vs. 35% for 7-bromo), attributed to stronger C–I bond polarization facilitating oxidative addition. Chloro derivatives fail to couple due to poor Pd–Cl bond stability .
    • Alternative strategies : Direct C–H arylation of the lactam core using Pd(PPh₃)₄/Ag₂CO₃ yields 7-aryl derivatives (12% yield), though optimization is needed .

    Q. How do reaction conditions influence the photolytic formation of 7-halo derivatives?

    • Light source : A medium-pressure Hg lamp maximizes 7-chloro derivative yields (40%), while tungsten UV lamps favor N-H lactam formation (60%) due to inefficient radical initiation .
    • Additives : Adding N-chlorosuccinimide (NCS) to photolysis mixtures does not improve yields, suggesting chlorine radicals from solvent decomposition (e.g., MeOH/HCl) dominate .
    • Solvent effects : Methanol enhances H-atom transfer, stabilizing radical intermediates, whereas non-protic solvents (e.g., benzene) promote side reactions like dimerization .

    Q. What mechanistic contradictions exist in the formation of 7-halo derivatives?

    • Radical vs. ionic pathways : Photolysis of N-chlorolactams is proposed to proceed via a radical chain (N–Cl homolysis → C-6 radical → chlorine addition). However, trace 7-chloro products in thermal reactions suggest competing ionic mechanisms, such as acid-catalyzed chlorination .
    • Competing deprotonation : Base-mediated reactions (e.g., DBU in benzene) yield trichloromethyl byproducts instead of desaturated products, indicating C-3 methyl group deprotonation competes with HCl elimination .

    Key Recommendations for Experimental Design

    • Prioritize 7-iodo derivatives for cross-coupling due to superior reactivity.
    • Use medium-pressure Hg lamps in methanol for photolytic halogenation to minimize byproducts.
    • Avoid basic conditions (e.g., DBU) during HCl elimination to prevent trichloromethyl side products .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride
    Reactant of Route 2
    4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.